molecular formula C13H8Cl2N2 B026222 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 88964-99-2

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B026222
CAS No.: 88964-99-2
M. Wt: 263.12 g/mol
InChI Key: CFINUJBABHRHDT-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. This reaction typically occurs under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Another method involves the use of multicomponent reactions, where 2-aminopyridine, 4-chlorobenzaldehyde, and an appropriate isocyanide are combined in a one-pot reaction. This approach offers the advantage of simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high efficiency and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced imidazole derivatives.

    Substitution: Functionalized imidazo[1,2-a]pyridine derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine substituents, resulting in different chemical and biological properties.

    6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine: The presence of bromine atoms instead of chlorine affects its reactivity and applications.

    2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: The methoxy group introduces different electronic and steric effects, influencing its behavior in chemical reactions and biological systems.

The unique combination of chlorine atoms and the imidazo[1,2-a]pyridine core in this compound distinguishes it from these similar compounds, providing distinct advantages in various applications.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINUJBABHRHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352062
Record name 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88964-99-2
Record name 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-1-(4-chlorophenyl)ethanone (9.08 g, 39 mmol) was added to a solution of 5-chloro-2-pyridinamine (5.0 g, 39 mmol) in dimethylformamide (100 mL) and the mixture was heated under reflux for 20 h. The mixture was cooled and poured into water (400 mL) and the solid was collected. The solid was dissolved in dichloromethane (300 mL), washed with water (50 mL) and brine (50 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was recrystallised from ethanol/water and the solid was collected and dried in vacuo to give the title compound (0.9 g, 9%). 1H NMR (360 MHz, CDCl3) δ 8.17 (1H, d, J 2.0 Hz), 7.87 (2H, d, J 8.9 Hz), 7.81 (1H, s), 7.56 (1H, d, J 9.5 Hz), 7.41 (2H, d, J 8.9 Hz), and 7.16 (1H, dd, J 9.5, 2.0 Hz). n/z (ES+) 263, 265 (M+1).
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the catalytic applications of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine and how does it interact with copper?

A1: Research suggests that this compound, when complexed with copper(II), exhibits significant catecholase activity. [] While the exact mechanism of action requires further investigation, it is proposed that the imidazo[1,2-a]pyridine derivative acts as a ligand, coordinating with the copper(II) ion. This complex then interacts with the catechol substrate, facilitating its oxidation.

Q2: Can this compound be used to protect metal from corrosion?

A2: While not directly addressed in the provided articles, research indicates that similar imidazopyridine derivatives can function as corrosion inhibitors for mild steel in acidic environments. [] These compounds adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. The effectiveness of this compound as a corrosion inhibitor would depend on factors like its adsorption properties, the specific metal and corrosive environment, and the presence of other compounds. Further research is needed to explore this potential application.

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